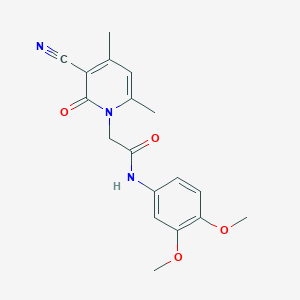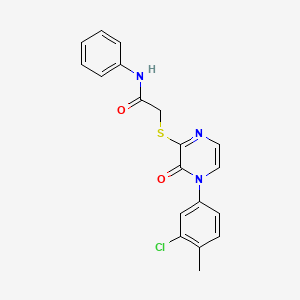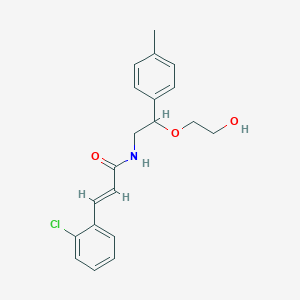
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
The synthesis of a compound refers to the process(es) used to create the compound. This often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. The type of reactions that the compound undergoes, the products formed, and the conditions required for the reactions are all part of this analysis.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar refractivity, polarizability, and more.Applications De Recherche Scientifique
Photoluminescent Material Development The electrochemical oxidation of compounds related to 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has been explored for creating new classes of photoluminescent materials. Such compounds exhibit promising absorbance and photoluminescence properties, indicating potential applications in material sciences and electronics (Ekinci, Horasan, Altundas, & Demir, 2000).
Antimicrobial Agent Synthesis Several studies have focused on synthesizing new heterocyclic compounds incorporating cyanoacetamide derivatives, including compounds structurally related to 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, for antimicrobial applications. These compounds have shown effectiveness as antimicrobial agents, suggesting their potential in pharmaceutical development (Bondock, Rabie, Etman, & Fadda, 2008).
Cancer Research and Cytotoxicity Research involving the synthesis of novel compounds from the scaffolds similar to 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has been conducted to assess their cytotoxic activity against cancer cell lines. This research indicates the potential of such compounds in developing new anticancer drugs, as they show good cytotoxicity on cancerous cell lines while maintaining low toxicity on normal cells (Moghadam & Amini, 2018).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. This could include toxicity, flammability, environmental impact, and more.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future.
Please note that this is a general approach and the specific details would vary depending on the actual compound. For “2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide”, you may need to consult specialized databases or scientific literature for more detailed information.
Propriétés
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11-7-12(2)21(18(23)14(11)9-19)10-17(22)20-13-5-6-15(24-3)16(8-13)25-4/h5-8H,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBNHDQDVFBEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2984607.png)
![1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone](/img/structure/B2984608.png)







![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2984629.png)